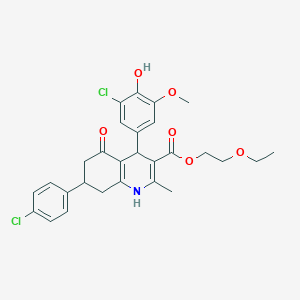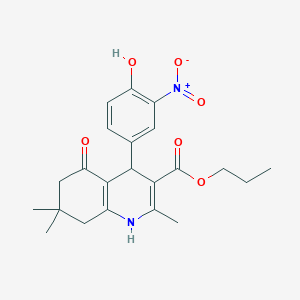![molecular formula C18H18N2O4 B5234311 3-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]benzoic acid](/img/structure/B5234311.png)
3-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]benzoic acid, also known as P2Y12 receptor antagonist, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of platelet activation and aggregation, making it a promising drug candidate for the treatment of thrombotic disorders.
Mechanism of Action
3-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]benzoic acid receptor antagonist exerts its pharmacological effects by inhibiting the this compound receptor, which is a G protein-coupled receptor that is expressed on platelets. By blocking the this compound receptor, this compound receptor antagonist reduces platelet activation and aggregation, thereby preventing the formation of blood clots.
Biochemical and Physiological Effects:
This compound receptor antagonist has been shown to have several biochemical and physiological effects. It reduces platelet activation and aggregation, which leads to a decrease in thrombus formation. It also inhibits the release of inflammatory mediators, such as cytokines and chemokines, and reduces the recruitment of leukocytes to the site of injury. In addition, this compound receptor antagonist has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
3-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]benzoic acid receptor antagonist is a useful tool for studying platelet function and thrombosis in vitro and in vivo. It has high potency and selectivity for the this compound receptor, making it a valuable pharmacological agent for investigating platelet signaling pathways. However, this compound receptor antagonist has limitations in terms of its solubility and stability, which can affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the research and development of 3-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]benzoic acid receptor antagonist. One direction is to investigate its potential therapeutic applications in other diseases, such as cancer and autoimmune disorders. Another direction is to develop new formulations and delivery methods to improve its solubility and stability. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential drug targets for the treatment of thrombotic disorders.
Synthesis Methods
The synthesis of 3-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]benzoic acid receptor antagonist involves several steps, including the preparation of 2-methyl-1H-benzimidazole, the reaction of 2-methyl-1H-benzimidazole with epichlorohydrin to form 3-(2-methyl-1H-benzimidazol-1-yl)propylene oxide, and the reaction of 3-(2-methyl-1H-benzimidazol-1-yl)propylene oxide with 3-hydroxybenzoic acid. The final product is obtained after purification and characterization.
Scientific Research Applications
3-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]benzoic acid receptor antagonist has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to be effective in the treatment of thrombotic disorders, such as acute coronary syndrome, ischemic stroke, and peripheral artery disease. In addition, this compound receptor antagonist has been investigated for its anti-inflammatory and neuroprotective effects.
properties
IUPAC Name |
3-[2-hydroxy-3-(2-methylbenzimidazol-1-yl)propoxy]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-12-19-16-7-2-3-8-17(16)20(12)10-14(21)11-24-15-6-4-5-13(9-15)18(22)23/h2-9,14,21H,10-11H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
METVYYWWCIYYDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(COC3=CC=CC(=C3)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4'-[2-chloro-5-(trifluoromethyl)phenyl]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5234231.png)
![1-(4-chlorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B5234246.png)
![7-benzoyl-11-(2-furyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5234258.png)

![N-(2,3-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B5234268.png)
![N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5234276.png)
![methyl 4-chloro-3-[(4-iodobenzoyl)amino]benzoate](/img/structure/B5234278.png)
![N-{3-[3-(3,4-difluorophenyl)-1,2,4-oxadiazol-5-yl]propyl}acetamide](/img/structure/B5234282.png)
![N-(4-chloro-2-methylphenyl)-2-({5-[(ethylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5234283.png)
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-isopropylbenzamide](/img/structure/B5234293.png)


![4,4'-[(2-hydroxy-5-iodophenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5234327.png)
